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Compound of Interest

Compound Name:
Cholecystokinin Octapeptide,

desulfated (TFA)

Cat. No.: B8069915 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core physicochemical properties of non-

sulfated cholecystokinin-8 (CCK-8), a crucial peptide hormone and neurotransmitter. This

document details its structural and chemical characteristics, outlines experimental protocols for

its analysis, and illustrates its primary signaling pathway.

Core Physicochemical Properties
Non-sulfated CCK-8 is the C-terminal octapeptide of cholecystokinin. Unlike its sulfated

counterpart, which shows high affinity for the CCK-A receptor, non-sulfated CCK-8 binds with

similar high affinity to the CCK-B receptor (also known as CCK2R)[1][2]. This difference in

receptor affinity, dictated by the absence of a sulfate group on the tyrosine residue, leads to

distinct physiological roles.

Quantitative Data Summary
The key physicochemical parameters for non-sulfated CCK-8 are summarized in the table

below. These values are essential for experimental design, formulation development, and

analytical characterization.
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Property Value Source / Method

Amino Acid Sequence
Asp-Tyr-Met-Gly-Trp-Met-Asp-

Phe-NH2 (DYMGWMDF-NH2)
UniProt / Sequencing

Molecular Formula C₄₉H₆₂N₁₀O₁₃S₂ Mass Spectrometry

Average Molecular Weight 1063.21 Da Mass Spectrometry

Monoisotopic Mass 1062.41 Da Mass Spectrometry

Theoretical pI 4.63 Sequence Calculation

CAS Number 25679-24-7 Chemical Registry

Solubility
Soluble in DMSO (≥ 100

mg/mL)
Empirical Testing

Storage (Lyophilized)
-80°C for up to 2 years; -20°C

for up to 1 year
Manufacturer Data

Storage (in Solvent)
-80°C for up to 6 months;

-20°C for up to 1 month
Manufacturer Data

Signaling Pathway
Non-sulfated CCK-8 primarily exerts its biological effects by activating the cholecystokinin B

receptor (CCK-BR or CCK2R), a G-protein coupled receptor (GPCR)[1][3]. Activation of

CCK2R initiates a cascade of intracellular events, predominantly through the Gαq signaling

pathway[4]. This pathway is crucial for its roles in the central nervous system and

gastrointestinal tract.
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Fig. 1: Non-sulfated CCK-8 signaling via the CCK-B receptor and Gαq pathway.

Experimental Protocols
Accurate characterization of non-sulfated CCK-8 requires robust experimental protocols. The

following sections detail standard methodologies for determining its fundamental

physicochemical properties.

Molecular Weight Determination by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for confirming the molecular weight of

peptides. Electrospray ionization (ESI) is commonly used for this purpose.

Objective: To determine the precise molecular mass of non-sulfated CCK-8.

Methodology:

Sample Preparation: Dissolve the lyophilized peptide in a solvent compatible with ESI-MS,

typically a mixture of 50% acetonitrile and 50% deionized water with 0.1% formic acid to
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facilitate protonation.

Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture

with known masses to ensure high mass accuracy across the desired range.

Infusion and Ionization: Infuse the sample solution directly into the ESI source. A high

voltage is applied, generating multiply charged gaseous ions (e.g., [M+H]⁺, [M+2H]²⁺).

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge (m/z)

ratio.

Data Analysis: The resulting ESI mass spectrum will show a series of peaks corresponding

to different charge states. The molecular weight (M) is calculated by deconvolution of this

charge state envelope.

Purity and Stability Analysis by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful

technique for assessing the purity of a peptide sample and monitoring its stability over time.

The method separates peptides based on their hydrophobicity.

Objective: To determine the purity of a non-sulfated CCK-8 sample and assess its degradation

under specific conditions (e.g., temperature, pH).

Methodology:

Column: A C18 stationary phase column is typically used for peptide separations.

Mobile Phase:

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

Sample Preparation: Dissolve the peptide in Mobile Phase A. For stability studies, incubate

the peptide under desired conditions, taking aliquots at various time points for analysis.

Chromatographic Run:
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Inject the sample onto the column.

Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g.,

5% to 95% B over 30 minutes).

Monitor the elution profile using a UV detector at a wavelength of 214-220 nm, where the

peptide bond absorbs.

Data Analysis: Purity is calculated by integrating the area of the main peptide peak and

expressing it as a percentage of the total area of all peaks in the chromatogram. Stability is

assessed by monitoring the decrease in the main peak area and the appearance of

degradation peaks over time.
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Fig. 2: General workflow for purity analysis of non-sulfated CCK-8 by RP-HPLC.
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Solubility Assessment
Determining peptide solubility is a critical preliminary step for any experiment.

Objective: To determine suitable solvents and estimate the solubility limit of non-sulfated CCK-

8.

Methodology:

Charge Calculation: First, estimate the peptide's character. Assign a value of +1 to basic

residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus (if

not amidated). Non-sulfated CCK-8 (DYMGWMDF-NH2) has two acidic residues (D) and a

free N-terminus, giving it a net negative charge, suggesting it is an acidic peptide.

Initial Solvent Testing:

Begin with sterile, deionized water. Add a small, known amount of peptide to a specific

volume of water. Vortex thoroughly.

If the peptide is insoluble in water, its acidic nature suggests trying a dilute basic buffer.

Add a small amount of 0.1M ammonium bicarbonate and dilute with water.

Organic Solvents: For highly hydrophobic peptides or if aqueous solutions fail, test organic

solvents. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a concentrated stock

solution in DMSO.

Observation and Quantification: Visually inspect for particulates. For quantitative analysis,

the solution can be centrifuged, and the concentration of the supernatant measured by UV

absorbance at 280 nm (due to the Trp and Tyr residues) or by HPLC.

Sonication: If the peptide appears suspended, sonication can help break up aggregates and

facilitate dissolution. Use brief pulses to avoid heating the sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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